

# 2-Chloroacetophenone CAS number 532-27-4 properties

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## Compound of Interest

Compound Name: 2-Chloroacetophenone

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An In-depth Technical Guide to **2-Chloroacetophenone** (CAS 532-27-4) for Researchers and Drug Development Professionals

## Authored by: A Senior Application Scientist

### Abstract

**2-Chloroacetophenone**, also known by numerous synonyms including phenacyl chloride and the military designation CN, is an aromatic ketone of significant interest in synthetic chemistry.<sup>[1][2][3]</sup> While historically recognized for its potent lachrymatory properties and use as a riot control agent, its primary value in the modern laboratory lies in its role as a versatile electrophilic building block.<sup>[1][2][4][5]</sup> The presence of a reactive  $\alpha$ -chloro group adjacent to a carbonyl-activated benzene ring makes it a valuable precursor for a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules.<sup>[4][6]</sup> This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and critical safety protocols, designed for professionals in research and development.

## Core Chemical Identity and Physical Properties

**2-Chloroacetophenone** ( $C_8H_7ClO$ ) is a white to gray crystalline solid at standard conditions, often characterized by a sharp, irritating odor, though some describe it as floral at low concentrations.<sup>[1][7][8][9]</sup> Its physical state and high reactivity demand careful handling and a thorough understanding of its properties, which are summarized below.

Table 1: Physicochemical Properties of **2-Chloroacetophenone**

Property	Value	Source(s)
CAS Number	532-27-4	[1][10]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	[1][10][11]
Molecular Weight	154.59 g/mol	[1][7]
Appearance	Colorless to gray crystalline solid	[1][7][12]
Melting Point	54-56 °C	[4][5][13]
Boiling Point	244-245 °C	[4][5][13]
Density	1.324 g/mL at 25 °C	[4][12][13]
Vapor Pressure	0.0054 mmHg at 20 °C	[8][12]
Flash Point	104.8 °C (221 °F) (Closed Cup)	[12]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene	[1][5][12][14]
IUPAC Name	2-chloro-1-phenylethanone	[1][15]
Synonyms	Phenacyl chloride, ω-Chloroacetophenone, α-Chloroacetophenone, Tear Gas, CN	[1][2][4][11][13]

## Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially significant method for synthesizing **2-chloroacetophenone** is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>). [16][17]

## Causality of Experimental Design:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.<sup>[16]</sup> The choice of  $\text{AlCl}_3$  as a catalyst is critical; it coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a strongly polarized complex), which is then attacked by the nucleophilic  $\pi$ -system of the benzene ring.<sup>[16]</sup> The reaction must be conducted under anhydrous conditions because water would hydrolyze the  $\text{AlCl}_3$  catalyst, rendering it inactive. The deactivation of the product ketone by complexation with  $\text{AlCl}_3$  prevents further acylation, leading to a mono-substituted product.<sup>[17]</sup>

Caption: Friedel-Crafts Acylation Mechanism for **2-Chloroacetophenone** Synthesis.

## Protocol: Laboratory Scale Synthesis of 2-Chloroacetophenone

This protocol is illustrative. All work must be performed by qualified personnel in a certified chemical fume hood with appropriate PPE.

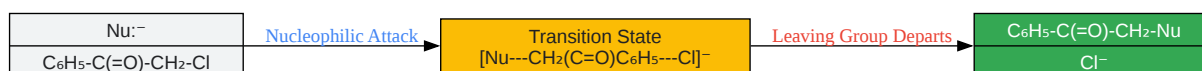
- **Setup:** Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an acid gas trap).
- **Catalyst Suspension:** Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.
- **Reactant Addition:** Cool the suspension in an ice bath (0-5 °C). Add chloroacetyl chloride (1.0 eq) dropwise from the addition funnel to the stirred suspension.
- **Benzene Addition:** Subsequently, add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C. The rate of addition must be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of starting material.

- **Workup:** Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
- **Purification:** Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure **2-chloroacetophenone**.<sup>[18]</sup>

## Reactivity and Biological Mechanism of Action

The synthetic utility and biological activity of **2-chloroacetophenone** stem from its nature as a potent SN2 alkylating agent.<sup>[19]</sup> The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly withdraws electron density, making the  $\alpha$ -carbon highly electrophilic and susceptible to attack by nucleophiles.

This reactivity is the basis of its lachrymatory and irritant effects. In biological systems, it readily reacts with nucleophilic residues on proteins, most notably the sulfhydryl (-SH) groups of cysteine.<sup>[19]</sup> This alkylation leads to the inhibition of key enzymes, such as lactic dehydrogenase, disrupting cellular processes and triggering a neurogenic inflammatory response, which manifests as intense pain, irritation, and tearing.<sup>[19][20]</sup>



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Caption: General SN2 alkylation mechanism of **2-chloroacetophenone**.

## Applications in Drug Development and Organic Synthesis

Beyond its historical use, **2-chloroacetophenone** is a cornerstone intermediate for constructing more complex molecular architectures.

- **Pharmaceutical Synthesis:** It serves as a precursor in the synthesis of various pharmaceutical compounds.[\[4\]](#)[\[15\]](#) Its reactivity allows for the introduction of the phenacyl moiety into a target molecule. It is used in the development of analgesics, anti-inflammatory drugs, antihistamines (like Chlorpheniramine), and antipsychotics.[\[4\]](#)[\[6\]](#)[\[21\]](#)
- **Heterocyclic Chemistry:** It is a key starting material for synthesizing a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in medicinal chemistry.[\[14\]](#)
- **Agrochemicals:** The compound is used to produce certain insecticides and herbicides.[\[4\]](#)
- **Fragrance and Dyes:** It finds applications as an intermediate in the fragrance and dye industries.[\[4\]](#)[\[6\]](#)[\[15\]](#)

## Toxicology and Safe Handling Protocols

**2-Chloroacetophenone** is classified as highly toxic and corrosive.[\[8\]](#)[\[10\]](#)[\[22\]](#) Exposure via any route (inhalation, dermal contact, ingestion, or eye contact) can cause severe injury.[\[1\]](#)[\[7\]](#)[\[9\]](#) It is a potent lachrymator, causing immediate and severe eye irritation, pain, and tearing.[\[1\]](#)[\[10\]](#)[\[23\]](#)

Table 2: Acute Toxicity Data

Route	Species	Value	Source(s)
LD <sub>50</sub> Oral	Rat	50 mg/kg	<a href="#">[10]</a> <a href="#">[22]</a>
LC <sub>50</sub> Inhalation	Rat	0.159 mg/L	<a href="#">[10]</a>
LD <sub>50</sub> Intraperitoneal	Rat	36 mg/kg	<a href="#">[22]</a>
LD <sub>50</sub> Intravenous	Rabbit	30 mg/kg	<a href="#">[22]</a>

## Mandatory Safety and Handling Workflow

Adherence to a strict safety protocol is non-negotiable. The following workflow must be implemented without deviation.

Caption: Mandatory safety workflow for handling **2-chloroacetophenone**.

## Emergency & First Aid Procedures

- Inhalation: Immediately move the victim to fresh air.[\[10\]](#) If breathing is difficult or has stopped, provide artificial respiration. Seek immediate, urgent medical attention.[\[10\]](#)[\[24\]](#)
- Skin Contact: Immediately remove all contaminated clothing.[\[25\]](#) Flush the affected skin with large amounts of water for at least 15 minutes, followed by washing with soap and water.[\[23\]](#)[\[25\]](#) Seek immediate medical attention as chemical burns can result.[\[7\]](#)[\[9\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[\[10\]](#)[\[25\]](#) Remove contact lenses if present and easy to do.[\[25\]](#) Urgent ophthalmological attention is required.
- Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[\[10\]](#)

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and toxic materials.[\[8\]](#)[\[10\]](#)[\[25\]](#) Keep away from incompatible materials and moisture.[\[8\]](#)[\[25\]](#) All waste must be treated as hazardous and disposed of according to local, state, and federal regulations.[\[8\]](#)

## Spectral Data for Characterization

Structural confirmation and purity analysis are typically performed using standard spectroscopic methods. Researchers can find reference spectra in various databases.

- $^1\text{H}$  NMR: The proton NMR spectrum is characteristic and can be found in databases like ChemicalBook.[\[26\]](#)
- $^{13}\text{C}$  NMR: Provides information on the carbon skeleton.
- IR Spectroscopy: The infrared spectrum will show a strong absorption for the carbonyl ( $\text{C}=\text{O}$ ) group and peaks corresponding to the aromatic ring and C-Cl bond.[\[27\]](#)
- Mass Spectrometry: Useful for determining the molecular weight and fragmentation pattern.[\[27\]](#)

## Conclusion

**2-Chloroacetophenone** (CAS 532-27-4) is a chemical of dual character. Its history as a tear gas underscores its significant biological activity and hazardous nature. For the modern researcher, however, its true value is realized in its controlled application as a highly reactive and versatile intermediate. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with an unwavering commitment to rigorous safety protocols, allows scientists to effectively leverage this compound for the synthesis of novel pharmaceuticals and other valuable materials.

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